molecular formula C5HF11 B1312576 1H-Perfluoropentane CAS No. 375-61-1

1H-Perfluoropentane

Cat. No. B1312576
CAS RN: 375-61-1
M. Wt: 270.04 g/mol
InChI Key: WXFBZGUXZMEPIR-UHFFFAOYSA-N
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Description

1H-Perfluoropentane, also known as Dodecafluoropentane or Perflenapent, is a fluorocarbon and the fluorinated analogue of pentane . It is a liquid that boils at slightly over room temperature .


Molecular Structure Analysis

The molecular formula of 1H-Perfluoropentane is C5HF11 . It has a molecular weight of 270.0439 . The structure of 1H-Perfluoropentane includes a total of 16 bonds, with 15 non-H bonds and 2 rotatable bonds .


Physical And Chemical Properties Analysis

1H-Perfluoropentane has a molecular weight of 270.0439 . It is a liquid that boils at slightly over room temperature . The boiling point is 318 K .

Scientific Research Applications

Phase Transition Monitoring

1H-Perfluoropentane (PFP) is notably utilized in observing phase transitions of hybrid colloidal materials. Specifically, PFP emulsion droplets can undergo a controlled phase transition into microbubbles when exposed to heat or through acoustic droplet vaporization. This property has vast applications in fields like imaging and drug delivery. The phase transition of polydopamine-shelled, perfluorocarbon (PDA/PFC) emulsion droplets, which include PFP, can be meticulously observed using techniques like small- and ultra-small-angle neutron scattering (SANS and USANS), alongside contrast variation methods. These techniques enable in situ monitoring of the phase transition, offering profound insights into the transformation of polydisperse, emulsion droplet systems (Vidallon et al., 2021).

Drug Encapsulation

PFP's distinct properties are harnessed in the field of drug encapsulation. Due to its very low miscibility with organic solvents, PFP poses challenges in the preparation of stabilized droplets for multifunctional capsules, especially when trying to avoid surfactants or additives that can affect capsule uniformity. Research has explored the encapsulation of perfluorohexane (PFH) in polymers, such as polymethylsilsesquioxane (PMSQ), using coaxial electrohydrodynamic atomization (CEHDA) without the need for processing additives. This technique has shown potential in creating micro- and nanoscale capsules, a process that can be pivotal in medical and pharmaceutical applications (Chang, Stride, & Edirisinghe, 2009).

Environmental Impact and Health Risk Assessment

Research has also delved into the environmental and health impacts of liquid perfluoro-n-alkanes, which include PFP. These substances are recognized as potent greenhouse gases and have been incorporated into protocols like the Kyoto Protocol. Detailed assessments of their environmental properties, such as octanol-water partition coefficients, water solubility, and Henry's law constants, have been conducted. These studies are crucial in understanding the atmospheric implications of PFP and related compounds and in proposing measures to mitigate their environmental footprint (Tsai, 2009).

Safety And Hazards

When handling 1H-Perfluoropentane, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5-undecafluoropentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF11/c6-1(7)2(8,9)3(10,11)4(12,13)5(14,15)16/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFBZGUXZMEPIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F9CF2H, C5HF11
Record name Pentane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50895160
Record name 1,1,1,2,2,3,3,4,4,5,5-Undecafluoropentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50895160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,2,2,3,3,4,4,5,5-Undecafluoropentane

CAS RN

375-61-1
Record name 1,1,1,2,2,3,3,4,4,5,5-Undecafluoropentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50895160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1,2,2,3,3,4,4,5,5-Undecafluoropentane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Perfluoropentane
Reactant of Route 2
1H-Perfluoropentane
Reactant of Route 3
1H-Perfluoropentane
Reactant of Route 4
1H-Perfluoropentane
Reactant of Route 5
1H-Perfluoropentane
Reactant of Route 6
1H-Perfluoropentane

Citations

For This Compound
24
Citations
J Zhang, H Huang, L Xue, L Zhong, W Ge, X Song… - Biomaterials, 2020 - Elsevier
… on NBF are fabricated and the obtained NBF NPs can not only load with DOX with a high loading efficiency (25%, DNBF NPs), but also absorb PFC droplets (1H-perfluoropentane) with …
Number of citations: 30 www.sciencedirect.com
S Xie, W Sun, C Zhang, B Dong, J Yang, M Hou… - ACS …, 2021 - ACS Publications
… Specifically, by virtue of Fe 3 O 4 NPs and the 1H-perfluoropentane (1H-PFP)-containing nanoformulation, we realized heat-triggered tumor-specific ferroptosis in a near-infrared (NIR) …
Number of citations: 83 pubs.acs.org
Z Shi, J Zheng, W Tang, Y Bai, L Zhang, Z Xuan… - Frontiers in …, 2022 - frontiersin.org
… By virtue of the IONPs and 1H-perfluoropentane (1H-PFP), a heat-responsive ferroptosis strategy was rationally designed by utilizing a polypeptide-modified, IO-containing …
Number of citations: 11 www.frontiersin.org
TJ Baker, RG Tonkyn, CJ Thompson, MK Dunlap… - Journal of Quantitative …, 2023 - Elsevier
We report the construction of a database of quantitative infrared spectra specifically targeting volatile fluorocarbon gases that may be emitted during thermal treatment of per- and …
Number of citations: 5 www.sciencedirect.com
H Hori, T Ushio, T Asai, R Honma, N Eid… - Chemical Engineering …, 2021 - Elsevier
Mineralization of a fluorotelomer surfactant containing a C 6 F 13 end-group (FSC), in hot and superheated water was studied. The process was optimized by variation of parameters …
Number of citations: 4 www.sciencedirect.com
Y Wang, T Sun, C Jiang - Journal of Controlled Release, 2022 - Elsevier
… [45] designed a polypeptide-modified and 1H-perfluoropentane(1H-PFP)-encapsulated Fe 3 O 4 -containing nanoformulation ([email protected] 3 O 4 ) and proposed a heat-triggered …
Number of citations: 18 www.sciencedirect.com
Y Wang, X Wu, X Bao, X Mou - Molecules, 2023 - mdpi.com
… Peptide-modified and 1H-perfluoropentane (1H-PFP)-coated Fe 3 O 4 -NPs ([email protected] 3 O 4 ) have been rationally designed by researchers to propose a hypothesis of heat-…
Number of citations: 6 www.mdpi.com
N Zaffaroni, GL Beretta - Pharmaceutics, 2021 - mdpi.com
… Xie and colleagues triggered heat-mediated FERR by using a polypeptide-modified Fe 3 O 4 -containing 1H-perfluoropentane (1H-PFP) NPs ([email protected] 3 O 4 , Table 4) [63]. …
Number of citations: 23 www.mdpi.com
M He, Y Dan, M Chen, CM Dong - Macromolecular Bioscience, 2023 - Wiley Online Library
… Bearing the critical issues in mind, Xie et al. proposed a heat-triggered tumor-specific ferroptosis strategy by encapsulated Fe3O4 and 1H-perfluoropentane into PLGA-b-PEG to endow …
Number of citations: 0 onlinelibrary.wiley.com
L JIN, H CHEN, QI RUAN, RUI LIU, Y FAN, X XU… - Biocell, 2023 - cdn.techscience.cn
During the chemotherapy of tumors, the cytotoxic effect of drugs is vital to kill tumor cells, and the delivery of a chemotherapeutic agent is of great importance for optimal therapeutic …
Number of citations: 2 cdn.techscience.cn

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